MAO-B Selectivity Over MAO-A
N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibits a 6.3-fold selectivity for human MAO-B (IC₅₀ = 4.01 µM) over MAO-A (IC₅₀ = 25.3 µM) in recombinant enzyme assays [1]. This contrasts with the broader 2-oxo-THQ class, where many N1-unsubstituted or 7-substituted derivatives display either non-selective MAO inhibition or MAO-A preference [2]. For example, the parent scaffold quinoline is reported as a competitive MAO-A inhibitor with minimal MAO-B activity, illustrating that the N1-benzyl and C6-acetamido substitution pattern reprograms subtype selectivity [2].
| Evidence Dimension | MAO-B/MAO-A Selectivity Ratio |
|---|---|
| Target Compound Data | MAO-B IC₅₀ 4.01 µM; MAO-A IC₅₀ 25.3 µM; Selectivity ratio = 6.3 |
| Comparator Or Baseline | Quinoline (parent scaffold): competitive MAO-A inhibitor, very weak MAO-B inhibitor; N-methyl-6-methoxyisoquinolinium ion: MAO-A IC₅₀ = 0.81 µM, MAO-B activity not reported (MAO-A selective) [2]. |
| Quantified Difference | Target compound shows ~6.3-fold MAO-B selectivity. Comparator quinoline lacks MAO-B activity; isoquinoline comparator is MAO-A selective. |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate conversion to 4-hydroxyquinoline (fluorometric detection), 20 min incubation [1]. |
Why This Matters
This selectivity ratio defines the compound as a distinct pharmacological tool for studying MAO-B-mediated pathways without confounding MAO-A inhibition, a feature not shared by all 2-oxo-THQ analogs.
- [1] BindingDB BDBM50493476 (ChEMBL172856). IC₅₀ values for human MAO-A (2.53E+4 nM) and MAO-B (4.01E+3 nM). View Source
- [2] Bembenek, M. E., et al. (1991). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids. Journal of Medicinal Chemistry, 34(2), 726–733. Also: Naoi, M., et al. (1987). Presence of tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in Parkinsonian brains. Biochemical and Biophysical Research Communications, 144(2), 1077–1082. View Source
